Sumatrol Sumatrol Sumatrol is a member of isoflavanones.
Brand Name: Vulcanchem
CAS No.: 82-10-0
VCID: VC21345361
InChI: InChI=1S/C23H22O7/c1-10(2)14-6-12-16(29-14)7-13(24)21-22(25)20-11-5-17(26-3)18(27-4)8-15(11)28-9-19(20)30-23(12)21/h5,7-8,14,19-20,24H,1,6,9H2,2-4H3/t14-,19-,20+/m1/s1
SMILES: CC(=C)C1CC2=C(O1)C=C(C3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC)O
Molecular Formula: C23H22O7
Molecular Weight: 410.4 g/mol

Sumatrol

CAS No.: 82-10-0

Cat. No.: VC21345361

Molecular Formula: C23H22O7

Molecular Weight: 410.4 g/mol

* For research use only. Not for human or veterinary use.

Sumatrol - 82-10-0

CAS No. 82-10-0
Molecular Formula C23H22O7
Molecular Weight 410.4 g/mol
IUPAC Name (1S,6R,13S)-10-hydroxy-16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one
Standard InChI InChI=1S/C23H22O7/c1-10(2)14-6-12-16(29-14)7-13(24)21-22(25)20-11-5-17(26-3)18(27-4)8-15(11)28-9-19(20)30-23(12)21/h5,7-8,14,19-20,24H,1,6,9H2,2-4H3/t14-,19-,20+/m1/s1
Standard InChI Key ZPEHYKMRUBEPSQ-XMCHAPAWSA-N
Isomeric SMILES CC(=C)[C@H]1CC2=C(O1)C=C(C3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@H]4C3=O)OC)OC)O
SMILES CC(=C)C1CC2=C(O1)C=C(C3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC)O
Canonical SMILES CC(=C)C1CC2=C(O1)C=C(C3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC)O
Melting Point 195.0 °C

Structural Characterization

Absolute Configuration Determination

Modern spectroscopic and crystallographic techniques have provided definitive insights into the structural properties of sumatrol. Recent research has established that (−)-sumatrol possesses the absolute configuration (6aS,12aS,2''R), which was confirmed through multiple analytical methods . This stereochemical arrangement is critical to understanding its biological activity and structure-function relationships.

Spectroscopic Properties

The electronic circular dichroism (ECD) spectrum of (−)-sumatrol reveals characteristic features with specific values at 215 nm (−2.54), 241 nm (+2.01), 287 nm (−2.14), and 346 nm (+2.55) . These spectroscopic fingerprints are essential for confirming the compound's identity and stereochemical configuration.

Additional physical properties include a specific rotation value of [α]D25 −65 (c 1, MeOH), which contrasts with the historical measurement of [α]D20 −182 (c 2.84, benzene) reported by Crombie and Peace in 1961 . This difference in optical rotation values may be attributed to variations in solvent systems and measurement conditions.

Crystallographic Analysis

Natural Sources

Botanical Distribution

Sumatrol has been isolated from multiple plant species across different taxonomic families. Its first isolation was from Derris malaccensis var. sarawakensis , a plant species known for containing bioactive rotenoids and isoflavonoids. Subsequently, in 1988, Garcez and colleagues isolated (−)-sumatrol from the roots of Dahlstedtia pinnata , demonstrating the compound's presence across different plant genera.

Chemotaxonomic Significance

The presence of sumatrol in multiple plant species of the Fabaceae family suggests potential chemotaxonomic significance. Rotenoids like sumatrol are characteristic secondary metabolites in leguminous plants and may serve as chemical markers for botanical classification and evolutionary relationships.

Biological Activities

α-Amylase Inhibition

In addition to α-glucosidase inhibition, sumatrol has been evaluated for α-amylase inhibitory properties. At the tested concentrations, sumatrol showed a relatively weak inhibition rate of 25.3 ± 0.8% and was classified as "inactive" in terms of α-amylase inhibition , indicating its limited potential as an α-amylase inhibitor.

Comparative Analysis of Enzyme Inhibition

The following table provides a comparative analysis of sumatrol's enzyme inhibitory activities relative to structurally related compounds:

Compoundα-Glucosidase Inhibitionα-Amylase Inhibition
Inhibition Rate (%)IC50 (μM)Inhibition Rate (%)IC50 (μM)
(−)-Sumatrol (6)50.7 ± 0.3251.9 ± 0.625.3 ± 0.8Inactive
6a,12a-Dehydro-α-toxicarol (1)95.4 ± 1.395.8 ± 0.336.6 ± 0.3Inactive
(+)-(6aR,12aR)-Millettiapachycarpin (3)99.4 ± 0.365.2 ± 0.476.4 ± 0.7116.9 ± 0.8
12a-Hydroxy-α-toxicarol (4)87.8 ± 0.277.4 ± 0.976.0 ± 2.2106.9 ± 0.2
(+)-α-Toxicarol (5)99.2 ± 0.270.8 ± 1.141.6 ± 0.4Inactive

This comparative data highlights that among the tested rotenoids, sumatrol demonstrates the weakest inhibitory activity against both enzymes , suggesting that structural features present in other rotenoids but absent or modified in sumatrol may be critical for optimal enzyme inhibition.

Molecular Docking Studies

Binding Affinity and Interactions

Molecular docking simulations have provided insights into the interaction between sumatrol and target enzymes. Sumatrol exhibited a binding affinity (ΔG) of −7.75 kcal/mol when docked with α-glucosidase . This value is relatively lower than other structurally related compounds, correlating with its observed weaker inhibitory activity.

Structure-Activity Relationship Analysis

The following table summarizes the binding characteristics of sumatrol compared to structurally related compounds:

CompoundBinding Affinity ΔG (kcal/mol)Hydrophilic InteractionsHydrophobic Interactions
(−)-Sumatrol (6)−7.75Non-interactionAsp203, Arg526, Phe575, His600, Tyr299, Ile364, Trp441, Met444
6a,12a-Dehydro-α-toxicarol (1)−7.77Asp203, Asp474, Ser448, Asn449Phe575, Tyr299, Trp406, Met444, Asp203, Asp474
(+)-(6aR,12aR)-Millettiapachycarpin (3)−8.64Met444Trp406, Gln603, Tyr299, Gly602, Phe575, His600, Trp441, Asp327
12a-Hydroxy-α-toxicarol (4)−8.35Asp203, Asp474, Thr205Phe575, Tyr299, Trp406, Met444
(+)-α-Toxicarol (5)−8.21Asp203, Asp542, Arg202, Tyr299Phe575, His600, Try299, Ile328, Trp441, Met444, Trp406

This comparative analysis reveals that sumatrol's lack of significant hydrophilic interactions with the enzyme's active site may contribute to its relatively weak inhibitory activity . The absence of hydrogen bonding, particularly with key residues like Asp203, Asp474, and Thr205 that are engaged by more potent inhibitors, appears to be a critical factor in sumatrol's lower inhibitory potency.

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